4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
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Overview
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a heterocyclic organic compound characterized by the presence of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the pyrazole derivative with thiourea under acidic conditions.
Subsequent Modifications: Further modifications, such as methylation, can be performed to introduce the methyl groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced to form amines.
Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of disulfides.
Amines: Produced by the reduction of the pyrimidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its antileishmanial and antimalarial properties. Its derivatives have shown promising results in preclinical studies.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the pyrazole and pyrimidine rings can bind to receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Proteins: Interaction with cysteine residues in proteins.
Receptors: Binding to specific receptors involved in signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Comparison with Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde: A structurally similar compound with a benzaldehyde group instead of the pyrimidine ring.
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with an amine group.
Uniqueness: 4-(1,3-dimethyl-1H-pyrimidine-4-yl)pyrimidine-2-thiol is unique due to its combination of pyrazole and pyrimidine rings, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-7(5-13(2)12-6)8-3-4-10-9(14)11-8/h3-5H,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMBGZXQFATPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NC(=S)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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